molecular formula C14H11NO B3047488 6-Methyl-2-phenyl-1,3-benzoxazole CAS No. 14016-00-3

6-Methyl-2-phenyl-1,3-benzoxazole

Cat. No.: B3047488
CAS No.: 14016-00-3
M. Wt: 209.24 g/mol
InChI Key: HNTGXYVCUNUJGL-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group at the 6th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring .

Another method involves the use of 2-aminophenol and 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as metal catalysts and ionic liquid catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzoxazole oxides.

    Reduction: Reduced derivatives such as benzoxazole alcohols.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

6-Methyl-2-phenyl-1,3-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it can induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the phenyl group at the 2nd position.

    2-Phenylbenzoxazole: Lacks the methyl group at the 6th position.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

Uniqueness

6-Methyl-2-phenyl-1,3-benzoxazole is unique due to the presence of both a methyl group at the 6th position and a phenyl group at the 2nd position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-2-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGXYVCUNUJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494808
Record name 6-Methyl-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14016-00-3
Record name 6-Methyl-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzoyl chloride (79 ml) was slowly added to a stirred suspension of 6-amino-m-cresol (83 gm) in pyridine (600 ml). The temperature was kept below 5°C. The solution was heated under reflux for 2 hr., then was evaporated to dryness to give an oil. This oil was extracted with aqueous 2N sodium hydroxide solution. The aqueous layer was made acid with concentrated hydrochloric acid. The solid, N-(2'-hydroxy-4'-methylbenzanilide), m.p. 170°C, was filtered off. This product was heated until no more water was evolved. The resulting liquid was allowed to cool and the solid produced was powdered and taken up in petroleum ether. The solution was treated with carbon and the filtrate evaporated to dryness to yield 6-methyl-2-phenylbenzoxazole, m.p. 93°C.
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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